N-(3-fluoro-4-methoxyphenyl)-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
カタログ番号:
B2832717
CAS番号:
1252916-99-6
分子量:
485.55
InChIキー:
LIFCIYZEZKJDJX-UHFFFAOYSA-N
注意:
研究専用です。人間または獣医用ではありません。
説明
This compound features a thieno[3,2-d]pyrimidin-4-one core, a bicyclic heteroaromatic system known for its pharmacological relevance. Key structural elements include:
- A 3-[(4-methoxyphenyl)methyl] substituent at position 3 of the thienopyrimidinone ring, contributing steric bulk and electron-donating properties via the methoxy group.
- A sulfanyl bridge at position 2, linked to a 2-acetamide group.
- The acetamide’s aryl moiety is substituted with 3-fluoro and 4-methoxy groups, enhancing metabolic stability and modulating lipophilicity.
特性
IUPAC Name |
N-(3-fluoro-4-methoxyphenyl)-2-[3-[(4-methoxyphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN3O4S2/c1-30-16-6-3-14(4-7-16)12-27-22(29)21-18(9-10-32-21)26-23(27)33-13-20(28)25-15-5-8-19(31-2)17(24)11-15/h3-11H,12-13H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIFCIYZEZKJDJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC(=C(C=C4)OC)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
類似化合物との比較
Compound A: 2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide (ECHEMI: 686771-47-1)
- Core: Same thieno[3,2-d]pyrimidin-4-one scaffold.
- Substituent Differences :
- Position 3 : 4-Methylphenyl (vs. 4-methoxyphenylmethyl in the target compound), reducing electron-donating capacity.
- Acetamide group : Attached to a 4-(trifluoromethoxy)phenyl (highly electronegative) instead of 3-fluoro-4-methoxyphenyl.
- Implications: The trifluoromethoxy group increases lipophilicity (logP) and resistance to oxidative metabolism compared to methoxy .
Table 1: Structural and Property Comparison of Thienopyrimidinone Derivatives
Pyrido[2,3-d]pyrimidinone Derivatives
Compound B: AMG 487 (CXCR3 Antagonist)
- Core: Pyrido[2,3-d]pyrimidin-4-one (nitrogen-containing analog of thienopyrimidinone).
- Substituents :
- Position 3 : 4-Ethoxyphenyl (electron-donating ethoxy group).
- Acetamide group : Attached to a 4-trifluoromethoxyphenyl , similar to Compound A.
- Pharmacokinetics: Exhibits dose- and time-dependent nonlinear pharmacokinetics due to CYP3A4 inhibition by metabolite M2 (O-deethylated derivative) . Ethoxy-to-hydroxy metabolism generates a reactive intermediate, leading to mechanism-based enzyme inhibition (KI = 1.4 μM, kinact = 0.041 min⁻¹) .
Implications for Target Compound :
- Fluorine and methoxy groups in the target compound may reduce CYP3A4-mediated metabolism compared to AMG 487’s ethoxy group.
- Trifluoromethoxy in Compound A and AMG 487 highlights its utility in enhancing metabolic stability but risks enzyme inhibition.
Chromen-4-one and Pyrazolopyrimidine Derivatives
Compound C: 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide
- Core : Chromen-4-one fused with pyrazolo[3,4-d]pyrimidine.
- Substituents :
- Fluorophenyl groups : Similar to the target compound’s 3-fluoro substitution.
- Sulfonamide linkage : Contrasts with the acetamide in the target compound.
- Synthetic Route: Suzuki coupling and palladium catalysis used (analogous to thienopyrimidinone synthesis) .
Table 2: Bioactivity and Metabolic Trends
Mechanistic and Bioactivity Correlations
- Structural Clustering: Molecular networking () suggests compounds with analogous cores (e.g., thieno/pyridopyrimidinones) cluster together due to similar fragmentation patterns (cosine score >0.8).
- Bioactivity Profiles : Compounds with fluorinated aryl groups (e.g., 3-fluoro-4-methoxyphenyl) show enhanced target binding in kinase assays, likely due to fluorine’s electronegativity and hydrophobic interactions .
- Metabolic Considerations : Methoxy and trifluoromethoxy groups improve metabolic stability but may introduce toxicity risks (e.g., CYP3A4 inhibition in AMG 487) .
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
